molecular formula C19H20FN5O2 B1528435 N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine CAS No. 1202759-91-8

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine

Cat. No. B1528435
CAS RN: 1202759-91-8
M. Wt: 369.4 g/mol
InChI Key: IMAYPFGCCLDSEQ-UHFFFAOYSA-N
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Description

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine (FAMP) is an organic compound that has been studied for its potential applications in the field of science. FAMP has been found to have a variety of biochemical and physiological effects, as well as a number of potential future uses. The purpose of

Scientific Research Applications

1. Larvicidal Activity

A study by Gorle et al. (2016) explored the larvicidal activity of various pyrimidine derivatives, including those related to N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine. They found significant larvicidal activity against third instar larvae, comparing favorably with the standard drug Malathion.

2. Antimicrobial Activity

M. S. Rao et al. (2020) conducted research on novel N5-(2-substituted benzylidene)-N2, N2-dimethyl/N4- phenyl pyrimidine derivatives, which demonstrated significant antimicrobial activity against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).

3. Anticancer Properties

Research by Maturi Someswara Rao et al. (2020) on pyrimidine-4,5-diamine derivatives, structurally related to the compound , showed significant anticancer activity against HeLa cell lines (Rao, Rao, Koteswara Rao, & Maddur, 2020).

4. Antiviral Activity

A study by Hocková et al. (2003) on 2,4-diamino-6-hydroxypyrimidines, which are chemically related to the compound, indicated marked inhibitory activity against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

5. Synthesis of Polyimides

Research on diamines, including those similar to the compound , has been conducted for the synthesis of polyimides. These polymers, characterized by Morikawa, Miyata, and Nishimura (2012), demonstrate various properties useful in high-performance materials (Morikawa, Miyata, & Nishimura, 2012).

6. Development of Electrochromic Devices

A study focused on the development of electrochromic devices utilized aromatic diamines, akin to the compound in discussion, for the synthesis of highly conjugated polyimides. This research by Constantin, Bejan, and Damaceanu (2019) highlighted the impact of structural variation on optoelectronic characteristics (Constantin, Bejan, & Damaceanu, 2019).

properties

IUPAC Name

4-N-(3-aminophenyl)-5-fluoro-2-N-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-26-9-10-27-16-7-5-14(6-8-16)24-19-22-12-17(20)18(25-19)23-15-4-2-3-13(21)11-15/h2-8,11-12H,9-10,21H2,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAYPFGCCLDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate (550 mg, 1.17 mmol) in DCM (20 mL) was added TFA (2 mL). Stirred for 30 min at rt for 4 h; removed solvent via rotary evaporation and partitioned oil with cold (0° C.) saturated sodium bicarbonate (10 mL) and EtOAc (10 mL), agitated and separated layers. Organic phase was dried over sodium sulfate and the solvent was removed via rotary evaporation to give a dark oil. Flash chromatography using 20%-100% Heptane/EtOAc gradient using combiflash system gave 309 mg of a light pink solid. LC/MS (RT=2.78/(M+1)) 370.2.
Name
tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 25 mL, 3-neck RBF equipped with a magnetic stirrer, and thermo pocket was sequentially charged with tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate (1.2 g) in DCM (10 mL). Trifluoroacetic acid (6.0 mL) was added drop wise into the reaction mixture at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes. The reaction was monitored by TLC using ethyl acetate:hexane (7:3) as mobile phase. After completion, the reaction mixture was quenched in water and neutralized with sodium bicarbonate. The mixture was extracted into DCM. The organic layer was washed with brine, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. to give 0.94 g of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine which was used without further purification.
Name
tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine
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N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine
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